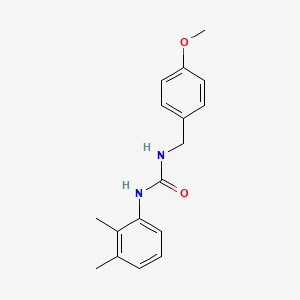

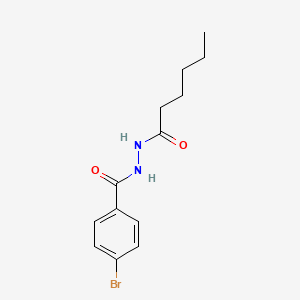

![molecular formula C16H14N4OS B4622533 4-乙基-N-[5-(4-吡啶基)-1,3,4-噻二唑-2-基]苯甲酰胺](/img/structure/B4622533.png)

4-乙基-N-[5-(4-吡啶基)-1,3,4-噻二唑-2-基]苯甲酰胺

描述

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions including cyclization, oxidation, and coordination to metal ions. For instance, the synthesis of certain thiadiazolopyridine benzamide derivatives and their copper(II) complexes involved reactions with potassium thiocyanate, benzoyl chloride, and amino pyridine derivatives, followed by oxidation and cyclization to produce new derivatives (Adhami et al., 2014). Another example is the synthesis of Co(II) complexes with thiazol-2-yl benzenesulfonamide derivatives, showcasing the variety in methods used to synthesize these compounds (Vellaiswamy & Ramaswamy, 2017).

Molecular Structure Analysis

The molecular structure of these compounds is characterized using techniques like IR, NMR, and X-ray single-crystal diffraction. Structural analysis reveals detailed information about atom positions, bond lengths, angles, and dihedral angles, offering insight into the 3D arrangement of atoms in the molecule. For example, N-(pyridine-2-ylcarbamothioyl)benzamide derivatives were analyzed to determine their crystal structures, showing stable planar geometries around central ions in complexes (Adhami et al., 2014).

Chemical Reactions and Properties

These compounds participate in various chemical reactions, leading to the formation of new derivatives with potential biological activities. Their reactivity is exploited to synthesize novel heterocyclic compounds with desired functionalities. For example, the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a]pyridine-4-carboxylate derivatives involves interactions with arylidinemalononitrile derivatives (Mohamed, 2021).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, boiling points, solubility, and crystallinity, are crucial for their application in various fields. These properties are often determined as part of the characterization process but are not detailed in the available abstracts.

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and compatibility with other chemical entities, define the potential uses of these compounds in chemical synthesis, pharmaceuticals, and materials science. For example, the study on the synthesis and spectral characteristics of 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide highlighted its potential as a DHFR inhibitor (Pavlova et al., 2022).

科学研究应用

合成和生物活性

- 合成技术: 研究重点介绍了涉及与 4-乙基-N-[5-(4-吡啶基)-1,3,4-噻二唑-2-基]苯甲酰胺 相似化合物的各种合成技术。例如,Starrett 等人 (1989) 探索了咪唑并[1,2-a]吡啶作为潜在抗溃疡剂的合成,其中涉及氨基吡啶和氯代酮的环化 (Starrett 等人,1989).

- 生物活性: 使用类似方法合成的某些化合物已显示出不同的生物活性。例如,噻二唑-氨基哌啶杂化类似物对结核分枝杆菌表现出显着的活性 (Jeankumar 等人,2013).

杂环合成

- 杂环化合物的开发: Mohareb 等人 (2004) 的研究涉及苯并[b]噻吩-2-基-腙酯的合成,从而产生各种杂环化合物,如吡唑和异恶唑,这可能与了解相关化合物的合成途径有关 (Mohareb 等人,2004).

杀虫剂中的应用

- 杀虫剂特性: Fadda 等人 (2017) 使用 2-氰基-N-(5-乙基-1,3,4-噻二唑-2-基)乙酰胺合成了杂环,包括吡咯和吡啶,证明了其作为针对某些害虫的杀虫剂的潜力 (Fadda 等人,2017).

电化学和光物理性质

- 电致变色聚合物: Ming 等人 (2015) 探索了噻二唑并[3,4-c]吡啶作为电致变色聚合物中的电子受体,展示了其在开发具有独特性能的新型电致变色材料中的潜力 (Ming 等人,2015).

- 金属离子的光学传感器: Hajiaghababaei 等人 (2016) 在铬离子传感器中利用了 N-(2H-[1,2,4]噻二唑并[2,3-a]吡啶-2-亚甲基)苯甲酰胺,表明这些化合物在开发金属离子选择性传感器中的潜力 (Hajiaghababaei 等人,2016).

属性

IUPAC Name |

4-ethyl-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N4OS/c1-2-11-3-5-12(6-4-11)14(21)18-16-20-19-15(22-16)13-7-9-17-10-8-13/h3-10H,2H2,1H3,(H,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCDKONYPFIVJSE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-ethyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-(3-fluorobenzyl)-1-[(2-methyl-1,3-thiazol-5-yl)methyl]-4-piperidinecarboxylate](/img/structure/B4622453.png)

![2-chloro-N-({[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4622460.png)

![3-[({3-[(cyclopropylamino)carbonyl]-2-thienyl}amino)carbonyl]-7-oxabicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4622467.png)

![(2-bromo-6-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amine](/img/structure/B4622477.png)

![ethyl 4-({[3-cyano-4-methyl-6-(trifluoromethyl)-2-pyridinyl]thio}methyl)-2-(isopropylamino)-1,3-thiazole-5-carboxylate](/img/structure/B4622486.png)

![N'-[(4-bromo-1-ethyl-1H-pyrazol-3-yl)methylene]-4-chloro-1H-pyrazole-3-carbohydrazide](/img/structure/B4622499.png)

![2-[(4-allyl-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B4622503.png)

![1-(4-{4-[(6-methyl-3-phenylisoxazolo[5,4-b]pyridin-4-yl)carbonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B4622524.png)

![N~1~-[2-(dimethylamino)ethyl]-N~2~-(2-fluorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4622525.png)